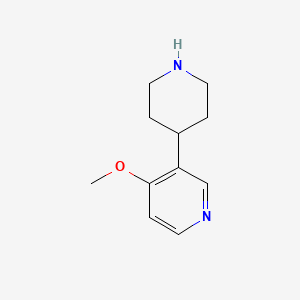

4-Methoxy-3-(piperidin-4-yl)pyridine

描述

属性

IUPAC Name |

4-methoxy-3-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-7-13-8-10(11)9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVSADLUCCNYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperidin-4-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and piperidine.

Nucleophilic Substitution: The piperidine ring is introduced to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-methoxypyridine with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Methoxy-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 4-formyl-3-(piperidin-4-yl)pyridine or 4-carboxy-3-(piperidin-4-yl)pyridine.

Reduction: Formation of 4-methoxy-3-(piperidin-4-yl)piperidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

4-Methoxy-3-(piperidin-4-yl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for the modification and development of new drugs targeting various diseases, particularly neurological disorders due to its interaction with neurotransmitter systems.

Organic Synthesis

The compound acts as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating diverse chemical entities for research and industrial purposes.

Biological Studies

Due to its structural similarity to biologically active compounds, this compound is employed in studying biological pathways and mechanisms. It aids in understanding drug interactions and the modulation of biological targets.

Industrial Applications

The compound is also explored for its potential in developing agrochemicals and other industrial products, leveraging its chemical properties for practical applications.

Research indicates that this compound exhibits notable biological activities:

Inhibition of Choline Transporter (CHT)

The compound has been identified as a potent inhibitor of the choline transporter (CHT), which is significant for treating neurological disorders. It demonstrates noncompetitive inhibition at varying concentrations of choline, suggesting therapeutic potential in conditions influenced by acetylcholine levels.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities. Related piperidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationships (SAR)

SAR studies highlight how variations in substituents affect biological activity:

- Substituent Effects : Changes in the piperidine substituent and methoxy group significantly influence activity.

- Comparison with Analogues : This compound exhibits superior potency against certain biological targets compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: Inhibition of CHT

A study reported that ML352, a derivative of this compound, was characterized as a selective inhibitor of CHT through various in vitro and in vivo assessments.

Case Study 2: Antibacterial Activity

Research on multiple piperidine derivatives found specific modifications led to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics based on this scaffold.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Choline Transporter Inhibition | Noncompetitive inhibitor at low/high concentrations | |

| Antibacterial Activity | Effective against S. aureus and E. coli | |

| Antifungal Activity | Potential efficacy against fungal pathogens |

Table 2: Structure-Activity Relationship Findings

| Substituent Variation | Effect on Activity | Reference |

|---|---|---|

| Piperidine Ring Modifications | Enhanced antibacterial properties | |

| Methoxy Group Modifications | Modulates interaction with biological targets |

作用机制

The mechanism of action of 4-Methoxy-3-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.

相似化合物的比较

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

A series of 3-(piperidin-4-ylmethoxy)pyridine-containing compounds (e.g., compounds 41–45 in Chart 3 of ) were designed as lysine-specific demethylase 1 (LSD1) inhibitors . These derivatives exhibit:

- Ki values as low as 29 nM against LSD1, with >160-fold selectivity over monoamine oxidases (MAO-A/B).

- Antiproliferative activity in leukemia and solid tumor cell lines (EC₅₀ values down to 280 nM).

- Increased H3K4 methylation in cellular assays, indicating target engagement.

In contrast, 4-Methoxy-3-(piperidin-4-yl)pyridine lacks the methoxy linker present in these derivatives, which may reduce LSD1 binding affinity due to altered spatial orientation .

Donepezil Hybrids with Pyridine-Piperidine Motifs

A donepezil-based hybrid, 5,6-dimethoxy-2-((1-((3-methylpyridin-2-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one , demonstrates:

- Potent acetylcholinesterase (AChE) inhibition (IC₅₀ in the nanomolar range).

- Anti-amyloid-β (Aβ) aggregation activity (72.4% inhibition of hAChE-induced Aβ aggregation).

- Blood-brain barrier (BBB) penetration , critical for Alzheimer’s therapy .

The replacement of the indanone core in this hybrid with a pyridine ring (as in this compound) may alter pharmacokinetic properties, such as solubility and BBB permeability.

Physicochemical Properties

Substituent Effects on Lipophilicity and Solubility

- 4-Methoxy-3-(triisopropylsilyl)pyridine (): The bulkier triisopropylsilyl group further elevates hydrophobicity (density: 0.91 g/cm³) and boiling point (331.2°C), limiting its utility in aqueous biological systems .

- 4-(4-Methoxy-3-methylphenyl)piperidine (): Replacing the pyridine ring with a phenyl group reduces aromatic nitrogen-mediated hydrogen bonding, increasing pKa (10.22) and basicity .

Key Comparison Table

| Compound | Molecular Weight | Key Substituents | Biological Target | Selectivity/Potency |

|---|---|---|---|---|

| This compound | 192.26 | Methoxy, piperidinyl | N/A (scaffold) | N/A |

| LSD1 Inhibitor (Compound 41) | ~400 (estimated) | Piperidinylmethoxy, pyridine | LSD1 | Ki = 29 nM; >160× vs MAOs |

| Donepezil Hybrid | ~400 (estimated) | Pyridinylmethyl, piperidinyl | AChE, Aβ aggregation | IC₅₀ = nM range |

生物活性

4-Methoxy-3-(piperidin-4-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a methoxy group and a piperidine moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

- Inhibition of Choline Transporter : It has been identified as a potent inhibitor of the choline transporter (CHT) with implications for treating neurological disorders. The compound demonstrated noncompetitive inhibition at both low (100 nM) and high (10 μM) concentrations of choline, indicating its potential as a therapeutic agent in conditions influenced by acetylcholine levels .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities. For instance, related piperidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound have highlighted several key findings:

- Substituent Effects : Variations in the piperidine substituent and the methoxy group significantly influence the compound's biological activity. For example, modifications to the piperidine ring can enhance antibacterial properties, while the methoxy group plays a crucial role in modulating the compound's interaction with biological targets .

- Comparison with Analogues : When compared to similar compounds, this compound has been noted to exhibit superior potency against certain targets, making it a valuable candidate for further development in drug discovery .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

Case Study 1: Inhibition of CHT

A study reported the discovery of ML352, a derivative of this compound, which was found to be a selective inhibitor of CHT. This compound was characterized through various in vitro and in vivo studies to assess its pharmacokinetics and efficacy .

Case Study 2: Antibacterial Activity

Another investigation examined multiple piperidine derivatives for their antibacterial properties. The study found that specific modifications led to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antibiotics based on this scaffold .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Findings

常见问题

Q. Advanced: How can oxidative cyclization be optimized for synthesizing pyridine-piperidine hybrids like this compound?

Methodological Answer:

A representative approach involves coupling pyridine derivatives with piperidine precursors. For example, hydrazine intermediates can undergo oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding fused heterocycles. Key steps include:

Q. Optimization Tips :

- Use NMR (e.g., ¹H/¹³C) to monitor intermediate formation and purity .

- Adjust solvent polarity (ethanol vs. dichloromethane) to control reaction kinetics.

Q. Advanced: How can spectral discrepancies in NMR/HRMS data be resolved for structurally similar pyridine-piperidine derivatives?

Q. Methodological Answer :

- ¹H-NMR : Focus on aromatic protons (δ 6.5–8.5 ppm) and piperidine CH₂ groups (δ 1.5–3.5 ppm). For example, methoxy groups resonate at δ ~3.8 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For this compound analogs, deviations >0.003 Da suggest impurities .

- FTIR : Methoxy C-O stretches appear at ~1250–1050 cm⁻¹; piperidine N-H bends at ~1600 cm⁻¹ .

Q. Advanced Resolution :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals in congested regions.

- Compare experimental HRMS with computational tools (e.g., PubChem) to validate isotopic patterns .

Basic: What biological activities are associated with this compound derivatives?

Q. Advanced: What mechanistic insights explain the selectivity of 3-(piperidin-4-ylmethoxy)pyridine analogs as LSD1 inhibitors?

Q. Methodological Answer :

- LSD1 Inhibition : Derivatives like 3-(piperidin-4-ylmethoxy)pyridine bind competitively to the dimethylated H3K4 substrate pocket (Ki = 29 nM) .

- Cellular Assays : Measure H3K4 methylation via Western blot and cell proliferation using MTT assays (EC₅₀ ~280 nM in leukemia cells) .

Q. Selectivity Factors :

- Piperidine substituents (e.g., methoxy vs. methyl) modulate interaction with LSD1’s flavin-binding domain.

- Selectivity over MAO-A/B (>160×) is achieved via steric hindrance from bulkier groups .

Q. Advanced: What SAR trends govern the potency of pyridine-piperidine hybrids in enzyme inhibition?

Q. Methodological Answer :

- Piperidine Position : 4-Substitution (vs. 3-) enhances LSD1 binding due to optimal spatial alignment .

- Methoxy Group : Electron-donating groups (e.g., -OCH₃) improve π-π stacking in aromatic pockets.

- Pyridine Ring : Fluorine or chloro substituents at specific positions increase metabolic stability .

Q. SAR Table :

| Modification | Effect on Activity | Example Potency Shift |

|---|---|---|

| 4-Methoxy → 4-Methyl | ↓ Binding affinity (Ki +50 nM) | Ki = 79 nM |

| Piperidine → Piperazine | ↑ Solubility, ↓ Selectivity | MAO-B IC₅₀ = 120 nM |

Basic: What safety precautions are required when handling piperidine-containing compounds?

Q. Advanced: How can lab-scale synthesis mitigate risks associated with pyridine-piperidine intermediates?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。